

# Tnik-IN-6 in Fibrosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tnik-IN-6 |           |
| Cat. No.:            | B12382290 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, poses a significant therapeutic challenge across a multitude of diseases, including idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and chronic kidney disease. A key player in the fibrotic cascade is the Traf2- and Nck-interacting kinase (TNIK). This serine/threonine kinase has emerged as a critical regulator of fibrogenesis, primarily through its role in procollagen I trafficking and its involvement in key signaling pathways. This technical guide provides an in-depth overview of a novel class of TNIK inhibitors, exemplified by **Tnik-IN-6** and its analogues such as NCB-0846 and INS018\_055 (rentosertib), for the study and potential treatment of fibrotic diseases. The development of INS018\_055 was notably accelerated by the use of a predictive artificial intelligence (AI) approach.[1][2]

## **Mechanism of Action**

TNIK has been identified as a crucial component in the secretion of procollagen I, the precursor to the primary scar-forming protein, collagen I.[3][4] Inhibition of TNIK's kinase activity disrupts the trafficking of procollagen I, leading to its retention within the cell and a subsequent reduction in collagen deposition in the extracellular matrix.[3][4] This mechanism offers a targeted approach to mitigating fibrosis without directly impacting procollagen I expression itself.[3][4] Beyond its role in protein trafficking, TNIK is also implicated in signaling pathways known to drive fibrosis, including Wnt and Transforming Growth Factor-β (TGF-β) signaling.[5]



[6][7] Inhibition of TNIK has been shown to block TGF- $\beta$ /SMAD signaling by downregulating the expression of the TGF- $\beta$  receptor I.[7]

# **Quantitative Data on TNIK Inhibitors**

The following tables summarize the available quantitative data for various TNIK inhibitors in preclinical and clinical studies.

**Table 1: In Vitro Inhibitory Activity** 

| Compound   | Target                                     | Assay        | IC50 (nM) | Cell Line                                 | Reference |
|------------|--------------------------------------------|--------------|-----------|-------------------------------------------|-----------|
| NCB-0846   | TNIK                                       | Kinase Assay | 21        | -                                         | [5]       |
| INS018_055 | TNIK                                       | Kinase Assay | 7.8       | -                                         | [8]       |
| INS018_055 | COL1<br>Expression                         | -            | 63        | LX-2 (Human<br>Hepatic<br>Stellate Cells) | [8]       |
| INS018_055 | α-SMA<br>Expression                        | -            | 123       | LX-2 (Human<br>Hepatic<br>Stellate Cells) | [8]       |
| INS018_055 | TGF-β-<br>mediated α-<br>SMA<br>Expression | -            | 27        | MRC-5<br>(Human Lung<br>Fibroblasts)      | [8]       |
| INS018_055 | TGF-β-<br>mediated α-<br>SMA<br>Expression | -            | 50        | IPF Patient<br>Fibroblasts                | [8]       |

Table 2: Preclinical In Vivo Efficacy of TNIK Inhibitors



| Compound   | Fibrosis<br>Model                                   | Species | Dose and<br>Administrat<br>ion                                   | Key<br>Findings                                                                                          | Reference |
|------------|-----------------------------------------------------|---------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| NCB-0846   | Carbon Tetrachloride (CCl4)- induced Liver Fibrosis | Mouse   | 10 mg/kg,<br>intraperitonea<br>I, 5<br>times/week<br>for 4 weeks | Reduced liver<br>fibrosis as<br>shown by<br>Sirius Red<br>staining and<br>hydroxyprolin<br>e content.[9] | [9]       |
| INS018_055 | Bleomycin-<br>induced<br>Pulmonary<br>Fibrosis      | Mouse   | Not specified                                                    | Reduced fibrotic areas by over 50% and significantly improved lung function. [8]                         | [8]       |
| INS018_055 | -                                                   | Mouse   | 30 mg/kg,<br>oral                                                | Cmax: 1010<br>ng/mL, tmax:<br>0.25 h,<br>Bioavailability<br>(F): 44%                                     | [8]       |
| INS018_055 | -                                                   | Dog     | 10 mg/kg,<br>oral                                                | Cmax: 536<br>ng/mL, tmax:<br>0.708 h,<br>Bioavailability<br>(F): 22%                                     | [8]       |

**Table 3: Clinical Trial Data for Rentosertib (INS018\_055)** 



| Trial<br>Phase | Indication                                   | Number<br>of<br>Participa<br>nts | Dosing<br>Regimen<br>s                                                | Primary<br>Endpoint                                                                                   | Key<br>Efficacy<br>Results                                                                              | Referenc<br>e           |
|----------------|----------------------------------------------|----------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|-------------------------|
| Phase I        | Healthy<br>Volunteers                        | 78                               | Not<br>specified                                                      | Safety and<br>Tolerability                                                                            | Favorable safety, tolerability, and pharmacok inetics.[1]                                               | [1][2][10]              |
| Phase IIa      | Idiopathic<br>Pulmonary<br>Fibrosis<br>(IPF) | 71                               | 30 mg QD,<br>30 mg BID,<br>60 mg QD,<br>or placebo<br>for 12<br>weeks | Safety and Tolerability (Percentag e of patients with at least one treatment- emergent adverse event) | Met primary endpoint. Dose- dependent improveme nt in Forced Vital Capacity (FVC).[4] [11][12][13] [14] | [4][11][12]<br>[13][14] |



| Phase IIa<br>(Efficacy) | Idiopathic<br>Pulmonary<br>Fibrosis<br>(IPF) | 71 | 60 mg QD<br>vs.<br>Placebo | Change in<br>Forced<br>Vital<br>Capacity<br>(FVC) from<br>baseline | Mean change of +98.4 mL in the 60 mg QD group compared to -20.3 mL in the placebo group.[11] [12] | [11][12] |
|-------------------------|----------------------------------------------|----|----------------------------|--------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|----------|
|-------------------------|----------------------------------------------|----|----------------------------|--------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|----------|

# **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly employed in the study of TNIK inhibitors and fibrosis.

#### siRNA-Mediated Knockdown of TNIK in vitro

This protocol is based on the methodology used to identify TNIK as a regulator of procollagen I trafficking.[3][4][15]

- Objective: To genetically silence TNIK expression in hepatic stellate cells to study its effect on procollagen I retention.
- Materials:
  - Human hepatic stellate cells (HSCs)
  - siRNA targeting TNIK and non-targeting control siRNA
  - Lipofectamine RNAiMAX or similar transfection reagent
  - Opti-MEM or other serum-free medium
  - Complete growth medium



- Antibodies for immunofluorescence: anti-procollagen I, anti-TNIK
- DAPI for nuclear staining
- Fluorescence microscope

#### Procedure:

- Seed HSCs in appropriate culture plates (e.g., 96-well plates for high-throughput screening) and allow them to adhere overnight.
- Prepare siRNA-lipid complexes by diluting the TNIK siRNA and control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
- Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
- Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
- Incubate the cells for 4-6 hours at 37°C.
- Replace the transfection medium with complete growth medium.
- After 48-72 hours, fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
- Incubate with primary antibodies against procollagen I and TNIK overnight at 4°C.
- Wash the cells and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
- Wash the cells and acquire images using a fluorescence microscope.
- Quantify intracellular procollagen I fluorescence intensity to assess retention.



# Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used model to induce liver fibrosis and assess the efficacy of anti-fibrotic compounds.[9][16][17][18][19][20]

- Objective: To induce liver fibrosis in mice and evaluate the therapeutic effect of a TNIK inhibitor.
- Materials:
  - Male C57BL/6 mice (8-10 weeks old)
  - Carbon tetrachloride (CCl4)
  - Olive oil or corn oil (vehicle for CCl4)
  - TNIK inhibitor (e.g., NCB-0846) and its vehicle
  - Syringes and needles for intraperitoneal injection
- Procedure:
  - Acclimatize mice for at least one week before the experiment.
  - Prepare a solution of CCl4 in olive oil (e.g., 10-40% v/v).
  - Administer CCl4 (e.g., 0.5-1.2 mL/kg body weight) via intraperitoneal injection twice or three times a week for 4-11 weeks.[9][17] Control mice receive an equal volume of olive oil.
  - Concurrently, administer the TNIK inhibitor (e.g., 10 mg/kg NCB-0846) or its vehicle via intraperitoneal injection on a specified schedule (e.g., five times a week).[9]
  - Monitor the body weight and general health of the animals throughout the study.
  - At the end of the treatment period, euthanize the mice and collect blood and liver tissue.



- A portion of the liver can be fixed in 10% neutral buffered formalin for histological analysis (H&E, Sirius Red staining).
- Another portion can be snap-frozen in liquid nitrogen for molecular analysis (qRT-PCR for fibrosis markers like Col1a1, Acta2) and biochemical assays (hydroxyproline content).

# **Bleomycin-Induced Pulmonary Fibrosis in Mice**

This is a standard model for studying idiopathic pulmonary fibrosis.[2][3][21][22][23]

- Objective: To induce pulmonary fibrosis in mice and test the efficacy of a TNIK inhibitor.
- Materials:
  - Male C57BL/6 mice
  - Bleomycin sulfate
  - Sterile saline
  - o TNIK inhibitor (e.g., INS018 055) and its vehicle
  - Intratracheal or oropharyngeal aspiration equipment
- Procedure:
  - Anesthetize the mice.
  - Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5-3 mg/kg) dissolved in sterile saline.[23] Control mice receive saline only.
  - Administer the TNIK inhibitor or its vehicle daily or on a specified schedule, starting from day 0 or a few days after bleomycin administration.
  - Monitor the animals for signs of distress and weight loss.
  - Euthanize the mice at a specified time point (e.g., day 14 or 21).



- Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
- Harvest the lungs for histological analysis (H&E, Masson's trichrome, or Sirius Red staining) and biochemical analysis (hydroxyproline assay).

## Sirius Red Staining for Collagen Visualization

This histological stain is used to specifically visualize collagen fibers in tissue sections.[1][24] [25][26]

- Objective: To stain and visualize collagen deposition in fibrotic tissues.
- Materials:
  - Paraffin-embedded tissue sections (5 μm)
  - Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
  - Weigert's hematoxylin (for nuclear counterstaining, optional)
  - Acetic acid solution (0.5%)
  - Ethanol series (for dehydration)
  - Xylene or xylene substitute
  - Mounting medium
  - Light microscope with polarizing filters
- Procedure:
  - Deparaffinize and rehydrate the tissue sections.
  - (Optional) Stain with Weigert's hematoxylin for 5-10 minutes and differentiate in acid alcohol.
  - Rinse well in running tap water.



- Stain in Picro-Sirius Red solution for 1 hour.
- Rinse quickly in two changes of 0.5% acetic acid solution.
- Dehydrate rapidly through an ethanol series.
- Clear in xylene and mount with a permanent mounting medium.
- Visualize under a bright-field microscope (collagen will be red, other tissues yellow).
- For enhanced visualization and differentiation of collagen types, view under a polarizing microscope (thicker collagen fibers appear orange-red, while thinner fibers appear greenish-yellow).
- Quantify the stained area using image analysis software.

## **Hydroxyproline Assay for Collagen Quantification**

This biochemical assay provides a quantitative measure of total collagen content in tissues.[27] [28][29][30][31]

- Objective: To quantify the total amount of collagen in a tissue sample.
- Materials:
  - Tissue sample (e.g., liver, lung)
  - 6N Hydrochloric acid (HCl)
  - Chloramine-T reagent
  - p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
  - Hydroxyproline standard solution
  - Heating block or oven at ~110-120°C
  - Spectrophotometer



#### • Procedure:

- Weigh a portion of the tissue sample.
- Hydrolyze the tissue in 6N HCl at 110-120°C for 12-24 hours in a sealed, acid-resistant tube.
- Neutralize the hydrolysate with NaOH or KOH.
- Prepare a standard curve using known concentrations of hydroxyproline.
- In a microplate, add the hydrolyzed samples and standards.
- Add Chloramine-T reagent to each well and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.
- Add DMAB reagent to each well and incubate at 60°C for 15-20 minutes to develop the color.
- Cool the plate to room temperature.
- Read the absorbance at 550-560 nm using a spectrophotometer.
- Calculate the hydroxyproline concentration in the samples based on the standard curve and express it as μg of hydroxyproline per mg of wet tissue weight.

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving TNIK in fibrosis and a typical experimental workflow for evaluating TNIK inhibitors.





Click to download full resolution via product page

Caption: TNIK's central role in pro-fibrotic signaling pathways.





Click to download full resolution via product page

Caption: Workflow for evaluating TNIK inhibitors in fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. 4.8. Sirius Red Staining [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 4. Al Breakthrough in Drug Development: Rentosertib Enters Phase 2a for IPF [gmdpacademy.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TNIK regulation of interferon signaling and endothelial cell response to virus infection -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nckinteracting kinase inhibitor, NCB-0846 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 9. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insilico Announces Nature Medicine Publication of Phase IIa Results of Rentosertib, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. news-medical.net [news-medical.net]
- 14. Worlda fastest Al-discovered medicine enters phase 2a trial, marking breakthroughs in drug development Global Times [globaltimes.cn]
- 15. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 18. researchgate.net [researchgate.net]

## Foundational & Exploratory





- 19. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 20. Carbon tetrachloride- (CCl4-) induced fibrosis mouse model [bio-protocol.org]
- 21. Mouse models of bleomycin-induced pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]
- 23. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 24. Sirius Red staining of murine tissues [protocols.io]
- 25. protocols.io [protocols.io]
- 26. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization PMC [pmc.ncbi.nlm.nih.gov]
- 27. treat-nmd.org [treat-nmd.org]
- 28. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal PMC [pmc.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. spandidos-publications.com [spandidos-publications.com]
- 31. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [Tnik-IN-6 in Fibrosis: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382290#tnik-in-6-in-fibrosis-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com